Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate
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Overview
Description
Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate: is an organic compound with the molecular formula C10H8Br2FO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents on the benzene ring, along with an ethyl ester functional group
Scientific Research Applications
Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes. It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and kept container tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate typically involves the bromination of 4-fluoro-6-methylbenzoic acid, followed by esterification. The bromination reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The esterification process involves reacting the brominated benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding dibromo-fluoro-methylbenzyl alcohol.
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines or thiols.
Reduction: Formation of dibromo-fluoro-methylbenzyl alcohol.
Oxidation: Formation of dibromo-fluoro-methylbenzoic acid.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.
Comparison with Similar Compounds
Ethyl 2,3-dibromo-4-fluorobenzoate: Lacks the methyl group, resulting in different reactivity and properties.
Ethyl 2,3-dibromo-6-methylbenzoate: Lacks the fluorine atom, affecting its chemical behavior.
Ethyl 2,3-dibromo-4-methylbenzoate: Lacks the fluorine atom, leading to different reactivity.
Uniqueness: Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-3-15-10(14)7-5(2)4-6(13)8(11)9(7)12/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCTJKDEHMFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803565-75-4 |
Source
|
Record name | ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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